8-Aminoquinolin-5-ol

Descripción general

Descripción

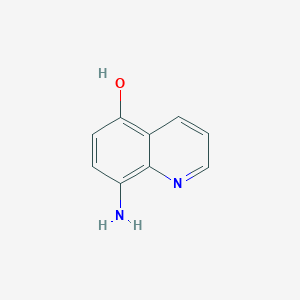

8-Aminoquinolin-5-ol is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of an amino group at the 8th position and a hydroxyl group at the 5th position on the quinoline ring. It is a versatile molecule with significant applications in various fields, including medicinal chemistry, organic synthesis, and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-Aminoquinolin-5-ol can be achieved through several methods. One common approach involves the nitration of quinoline to produce a mixture of 5- and 8-nitroquinoline derivatives, followed by separation and reduction to obtain the desired 8-aminoquinoline . Another method includes the use of α,β-unsaturated aldehydes and substituted anilines in the presence of heteropolyacids as catalysts, which facilitates the formation of quinoline derivatives through Skraup and Doebner–Miller reactions .

Industrial Production Methods

Industrial production of this compound often employs catalytic systems and green chemistry principles to enhance efficiency and sustainability. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to produce quinoline derivatives on a larger scale .

Análisis De Reacciones Químicas

Types of Reactions

8-Aminoquinolin-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, such as palladium and copper, as well as oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Antimalarial Activity

8-Aminoquinolin-5-ol serves as a precursor for several antimalarial drugs, including primaquine and tafenoquine. These drugs target multiple life-cycle stages of the malaria parasite, particularly effective against Plasmodium vivax and Plasmodium ovale infections. Tafenoquine, an analog of 8-aminoquinoline, has a longer elimination half-life compared to primaquine, enhancing its efficacy in treating relapses of malaria.

2. Neuroprotective Agents

Recent studies have explored the potential of 8-aminoquinoline-based metal complexes as neuroprotective agents. For instance, synthetic complexes have shown promise in alleviating oxidative stress in neuroblastoma cells by upregulating protective signaling pathways such as SIRT1/FOXO3a. These complexes have been observed to enhance cell survival and maintain mitochondrial function under oxidative stress conditions .

3. Alzheimer’s Disease Research

The compound has been investigated for its ability to inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease. 8-aminoquinoline-melatonin hybrids have demonstrated significant inhibitory activity against self-induced Aβ aggregation and exhibit low cytotoxicity in neuronal cell lines. These findings suggest that such hybrids could be developed into multifunctional agents for Alzheimer's treatment .

Biological Activities

1. Antimicrobial Properties

this compound exhibits antimicrobial activity against various pathogens, making it a valuable scaffold for drug discovery in infectious diseases. Its derivatives have shown enhanced potency against bacterial and fungal strains compared to their parent compounds.

2. Anticancer Potential

Research indicates that several derivatives of this compound possess anticancer properties. For example, some synthesized compounds have demonstrated cytotoxic effects against human leukemia cells while maintaining selectivity towards normal cells .

Industrial Applications

In addition to its pharmaceutical uses, this compound is utilized in the production of functional materials and as a precursor for various industrial chemicals. Its ability to chelate metal ions makes it valuable in catalysis and materials science .

Data Summary Table

Mecanismo De Acción

The mechanism of action of 8-Aminoquinolin-5-ol involves its interaction with molecular targets and pathways. For instance, in antimalarial applications, the compound targets the inner mitochondrial membrane of the parasite, leading to its disruption and subsequent death . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparación Con Compuestos Similares

Similar Compounds

8-Hydroxyquinoline: Similar to 8-Aminoquinolin-5-ol, this compound has a hydroxyl group at the 8th position and exhibits antimicrobial and anticancer properties.

Quinolin-8-amines: These isomeric compounds are valuable scaffolds in organic synthesis and coordination chemistry.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a bidentate ligand and its broad range of applications in various fields highlight its versatility and importance .

Actividad Biológica

8-Aminoquinolin-5-ol (8-AQ) is a compound of significant interest due to its diverse biological activities, particularly in the fields of neuroprotection, antimalarial effects, and potential applications in treating neurodegenerative diseases. This article explores various aspects of its biological activity, supported by data tables and case studies.

Overview of Biological Activities

This compound exhibits a range of biological activities, including:

- Neuroprotective Effects : Recent studies indicate that 8-AQ derivatives can modulate neurodegenerative conditions by protecting neuronal cells from oxidative stress.

- Antimalarial Activity : The compound has shown efficacy against malaria parasites, specifically Plasmodium vivax and Plasmodium ovale.

- Anticancer Properties : Some derivatives demonstrate cytotoxic effects against various cancer cell lines.

Neuroprotective Effects

Research has highlighted the neuroprotective potential of 8-aminoquinoline-based metal complexes. For instance, a study investigated the effects of these complexes on human neuroblastoma SH-SY5Y cells subjected to oxidative stress induced by hydrogen peroxide. The findings are summarized in Table 1.

| Parameter | Control | H2O2 Treatment | 8-AQ Complex Treatment |

|---|---|---|---|

| Cell Viability (%) | 100 | 34.5 | 78.2 |

| BAX Expression (%) | 100 | 134 | 78 |

| BCL-2 Expression (%) | 100 | 54 | 92 |

| SOD2 Expression (%) | 100 | 57 | 85 |

The treatment with 8-AQ complexes significantly restored cell viability and modulated apoptotic markers, suggesting their role as potential neuroprotective agents through activation of the SIRT1/FOXO3a signaling pathway .

Antimalarial Activity

8-Aminoquinoline compounds have been extensively studied for their antimalarial properties. A notable example is Tafenoquine, an oral antimalarial drug derived from the aminoquinoline structure, which has demonstrated effectiveness against Trypanosoma brucei, the causative agent of sleeping sickness . The mechanism involves interference with mitochondrial function in parasites, leading to cell death.

Anticancer Activity

The anticancer potential of 8-aminoquinoline derivatives has been explored in various studies. For instance, compounds derived from 8-AQ have shown cytotoxicity against human leukemia T-lymphocyte (MOLT-3) cells and other cancer types . The structure-activity relationship (SAR) indicates that modifications at specific positions on the quinoline ring can enhance biological activity.

Case Study 1: Neuroprotection Against Oxidative Stress

A study conducted on SH-SY5Y cells demonstrated that treatment with an 8-aminoquinoline-copper complex significantly reduced reactive oxygen species (ROS) levels and restored mitochondrial membrane potential (MMP). The results indicated that these complexes could effectively mitigate oxidative damage in neuronal cells .

Case Study 2: Antimalarial Efficacy

In clinical evaluations, Tafenoquine was shown to be effective in treating malaria with fewer side effects compared to traditional therapies. Its mechanism involves disrupting the metabolic processes of malaria parasites, showcasing the therapeutic potential of aminoquinoline derivatives in infectious diseases .

Propiedades

IUPAC Name |

8-aminoquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-3-4-8(12)6-2-1-5-11-9(6)7/h1-5,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDJGFVOKSCEDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408800 | |

| Record name | 5-Quinolinol, 8-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89302-52-3 | |

| Record name | 5-Quinolinol, 8-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.